molecular formula C27H25ClN4O4 B11438909 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11438909
M. Wt: 505.0 g/mol
InChI Key: UKSWXUOFEVOOHL-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 3 with a 4-methoxybenzyl group and at position 7 with a 4-(4-chlorophenyl)piperazine-1-carbonyl moiety. Its molecular formula is C₂₇H₂₃ClN₄O₄, with a molecular weight of 503.0 g/mol (calculated).

Synthetic routes involve coupling piperazine derivatives with activated carbonyl intermediates. For example, triphosgene-mediated carbonyl transfer reactions are used to link the piperazine-carbamoyl group to the quinazoline core . Similar methods are employed for analogs, such as substituting aroyl halides or sulfonyl halides during piperazine functionalization .

Properties

Molecular Formula

C27H25ClN4O4

Molecular Weight

505.0 g/mol

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35)

InChI Key

UKSWXUOFEVOOHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

    Attachment of the Chlorophenyl and Methoxybenzyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of quinazoline derivatives as antibacterial agents. The compound has been evaluated for its efficacy against various bacterial strains:

  • Mechanism of Action : Quinazoline derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication and transcription. This mechanism is crucial in combating bacterial resistance to conventional antibiotics .
  • Case Studies :
    • In a study published in RSC Advances, several quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity, with some derivatives showing inhibition zones comparable to standard drugs like ampicillin .
    • Another study reported that specific derivatives exhibited a broad spectrum of activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer properties:

  • Mechanism of Action : The structural features of quinazolines allow them to interact with various biological targets, including kinases involved in cancer cell proliferation and survival pathways.
  • Research Findings :
    • A review article indicated that quinazoline derivatives possess significant anticancer activity across multiple cancer cell lines. The presence of specific substituents on the quinazoline ring enhances their potency against cancer cells .
    • In vitro studies have shown that modifications to the piperazine moiety can lead to increased cytotoxic effects against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusInhibition zones: 10-12 mm
Escherichia coliModerate activity
AnticancerVarious cancer cell linesSignificant cytotoxic effects observed
Enhanced potency with specific substituents

Mechanism of Action

The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents at Position 7 Molecular Weight (g/mol) Notable Properties
Target Compound Quinazoline-2,4-dione 4-(4-Chlorophenyl)piperazine-1-carbonyl 503.0 High lipophilicity; potential CNS activity due to chlorophenyl group
6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4-dione Pyrimidine-2,4-dione 4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl 416.8 Enhanced electron-withdrawing effects from CF₃; possible improved metabolic stability
3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4-dione Quinazoline-2,4-dione 4-(4-Acetylphenyl)piperazine-1-carbonyl 482.5 Acetyl group may reduce blood-brain barrier penetration compared to chlorophenyl
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4-dione Quinazoline-2,4-dione 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl (replaces piperazine) 460.9 Oxadiazole introduces rigidity; potential for varied binding kinetics

Key Observations

  • Chlorophenyl vs.
  • Acetylphenyl vs. Chlorophenyl: The acetylated analog exhibits reduced molecular weight (482.5 vs. 503.0) and lower lipophilicity, likely impacting bioavailability.
  • Piperazine vs. Oxadiazole: Replacing piperazine with oxadiazole in introduces a heterocyclic ring with distinct hydrogen-bonding capabilities, which may affect solubility and target selectivity.

Physicochemical Properties

  • Solubility: The 4-methoxybenzyl group in the target compound improves aqueous solubility compared to unsubstituted benzyl analogs.
  • Stability: Piperazine-carbamoyl linkages are generally resistant to hydrolysis under physiological conditions, as demonstrated in related fluoroquinolone derivatives .

Biological Activity

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a quinazoline core substituted with a piperazine moiety and a methoxybenzyl group. The molecular formula is C20H20ClN3O3C_{20}H_{20}ClN_3O_3, and it has a molecular weight of approximately 375.84 g/mol.

Structural Features

  • Quinazoline Core : Known for various biological activities including anti-cancer properties.
  • Piperazine Ring : Often associated with central nervous system activity.
  • Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : It has been shown to bind selectively to certain serotonin receptors, particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and anxiety disorders .
  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against specific cancer cell lines, possibly through the induction of apoptosis .
  • Neuroprotective Effects : There is evidence indicating that it may provide neuroprotection in models of neurodegeneration, potentially through anti-inflammatory mechanisms .

Anticancer Activity

In vitro studies have demonstrated that 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione exhibits significant cytotoxicity against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

The compound's mechanism involves the disruption of the cell cycle and induction of apoptosis as evidenced by increased caspase activity in treated cells .

Neuropharmacological Effects

Animal studies have indicated potential anxiolytic and antidepressant effects. The compound's interaction with serotonin receptors suggests a role in modulating mood and anxiety levels. Behavioral tests in rodent models showed reduced anxiety-like behavior following administration of the compound .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of the compound against various cancer types. The results indicated that at low micromolar concentrations, it effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in sub-G1 population indicative of apoptotic cells .

Study 2: Neuroprotective Properties

In a neurodegenerative model using mice treated with neurotoxins, administration of the compound resulted in significant preservation of neuronal integrity compared to control groups. Behavioral assessments indicated improved cognitive function and reduced markers of oxidative stress in brain tissues .

Q & A

Q. What are the established synthetic routes for 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Piperazine derivatives (e.g., 4-(4-chlorophenyl)piperazine) are reacted with substituted quinazoline precursors. A common method uses dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to form the carbonyl linkage .
  • Substitution reactions : The 4-methoxybenzyl group is introduced via alkylation or nucleophilic substitution at the quinazoline core. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation .

Q. How is the compound characterized for structural confirmation?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., aromatic protons of 4-chlorophenyl at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or hydrogen-bonding patterns, especially for polymorphic forms .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical MW: ~505.98 g/mol) and fragmentation patterns .

Q. What are the stability and storage considerations for this compound?

  • Stability : The compound is sensitive to moisture and oxidation due to the piperazine carbonyl group. Store under inert gas (N2_2 or Ar) at –20°C .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or acidic/basic conditions, which may hydrolyze the carbonyl or piperazine moieties .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Catalyst screening : Test alternatives to EDC, such as HATU or DCC, to improve coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may increase side reactions. A mixed solvent system (e.g., THF/DCM) balances reactivity and selectivity .
  • Purification challenges : Use preparative HPLC with a C18 column and gradient elution (e.g., H2_2O/ACN with 0.1% TFA) to resolve closely related impurities .

Q. How do structural modifications impact biological activity?

  • Piperazine substituents : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., 4-CF3_3) reduces metabolic stability but increases receptor binding affinity in some kinase assays .
  • Methoxybenzyl position : Shifting the methoxy group from the para to meta position alters solubility (logP increases by ~0.5) and pharmacokinetic properties .

Q. How can contradictory in vitro vs. in vivo data be resolved?

  • Metabolic profiling : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of the piperazine ring) .
  • Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability and reduce first-pass metabolism .

Data Contradiction Analysis

Q. Discrepancies in reported IC50_{50}50​ values across studies

  • Possible causes : Variations in assay conditions (e.g., ATP concentration in kinase assays) or solvent choice (DMSO vs. ethanol) can alter compound solubility and apparent potency .
  • Resolution : Standardize protocols using validated reference inhibitors (e.g., staurosporine) and control for solvent effects by maintaining ≤1% DMSO in all assays .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

StepIntermediateReaction ConditionsYield (%)Reference
13-(4-Methoxybenzyl)quinazoline-2,4-dioneAlkylation with 4-methoxybenzyl chloride, K2_2CO3_3, DMF, 80°C72
24-(4-Chlorophenyl)piperazine-1-carbonyl chloridePhosgene reaction, THF, 0°C85
3Final compoundEDC-mediated coupling, DCM, rt58

Q. Table 2: Physicochemical Properties

PropertyValueMethodReference
LogP3.2HPLC
Solubility (H2_2O)<0.1 mg/mLShake-flask
pKa6.8 (piperazine N)Potentiometric titration

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